molecular formula C12H18Cl2N4 B6244807 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride CAS No. 2408972-44-9

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride

Cat. No.: B6244807
CAS No.: 2408972-44-9
M. Wt: 289.2
InChI Key:
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Description

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride is a chemical compound that features a pyridine ring fused with an imidazole ring, connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions.

    Attachment of the butan-1-amine chain: This step involves the alkylation of the imidazole ring with a butyl halide in the presence of a base such as potassium carbonate.

    Formation of the dihydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted imidazole or pyridine derivatives.

Scientific Research Applications

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
  • 5-(pyridin-2-yl)pyridin-2-amine dihydrochloride
  • Imidazo[1,2-a]pyridines

Uniqueness

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride is unique due to the specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

2408972-44-9

Molecular Formula

C12H18Cl2N4

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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